
alpha-(Spirocyanocyclopropyl)-alpha-tetralone
概要
説明
Alpha-(Spirocyanocyclopropyl)-alpha-tetralone is a unique organic compound characterized by its spirocyclic structure, which includes a cyanocyclopropyl group attached to a tetralone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Spirocyanocyclopropyl)-alpha-tetralone typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method includes the reaction of a tetralone derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired spirocyclic product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
Alpha-(Spirocyanocyclopropyl)-alpha-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic derivatives.
科学的研究の応用
Alpha-(Spirocyanocyclopropyl)-alpha-tetralone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
作用機序
The mechanism of action of alpha-(Spirocyanocyclopropyl)-alpha-tetralone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyanocyclopropyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic motif and are known for their biological activity and use in medicinal chemistry.
Spirocyclic Lactones: Similar in structure but contain a lactone ring, often used in the synthesis of natural products and pharmaceuticals.
Spirocyclic Amines: Contain a spirocyclic structure with an amine group, used in the development of bioactive molecules.
Uniqueness
Alpha-(Spirocyanocyclopropyl)-alpha-tetralone is unique due to its combination of a cyanocyclopropyl group and a tetralone core, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research and industry.
特性
IUPAC Name |
4-oxospiro[1,2-dihydronaphthalene-3,2'-cyclopropane]-1'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-8-10-7-13(10)6-5-9-3-1-2-4-11(9)12(13)15/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVFXTYJHJFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C#N)C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


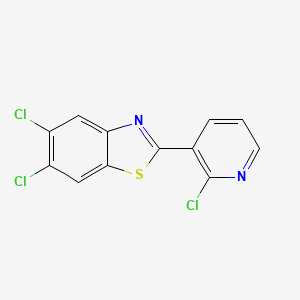
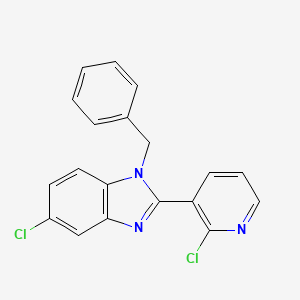
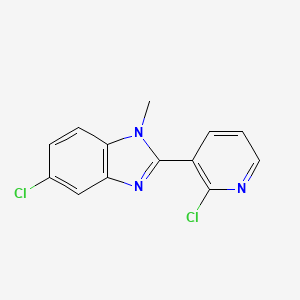
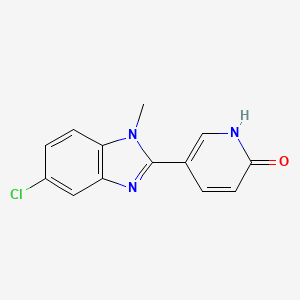
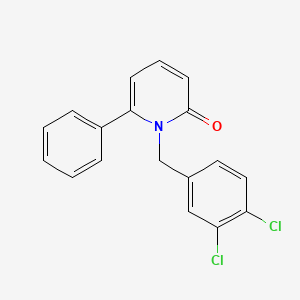
![2-(2,4-difluorophenyl)-4-methyl-6-[2-(4-pyridinyl)-4-pyrimidinyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3036725.png)
![4-chloro-N-[(2,2-dimethylpropanoyl)oxy]benzenecarboxamide](/img/structure/B3036729.png)
![[5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B3036730.png)


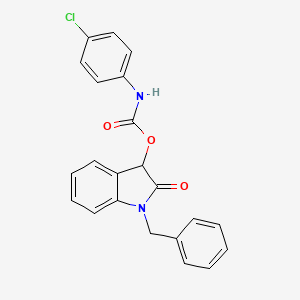

![1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol](/img/structure/B3036738.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3036739.png)
